(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
The compound “(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a sulfanylidene group
Properties
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-7-9-17(10-8-16)14-26-22-19(23(30)28-11-3-2-6-21(28)27-22)13-20-24(31)29(25(33)34-20)15-18-5-4-12-32-18/h2-3,6-11,13,18,26H,4-5,12,14-15H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDDICJMNGXBH-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidinone ring, and the final assembly of the complete molecule. Typical reaction conditions might include:
Formation of the pyrido[1,2-a]pyrimidine core: This could involve a cyclization reaction using appropriate starting materials such as aminopyridines and carbonyl compounds.
Introduction of the thiazolidinone ring: This might be achieved through a condensation reaction involving a thioamide and a carbonyl compound.
Final assembly: The final steps could involve coupling reactions to introduce the various substituents and functional groups.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Optimization of reaction conditions: Including temperature, solvent, and catalysts.
Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency or yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group could be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: Various substituents on the aromatic rings could be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions used but could include:
Sulfoxides or sulfones: from oxidation.
Alcohols: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
This compound could have a variety of applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
